([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane
Description
Properties
Molecular Formula |
C10H17Br |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclopropyl]methylcyclopentane |
InChI |
InChI=1S/C10H17Br/c11-8-10(5-6-10)7-9-3-1-2-4-9/h9H,1-8H2 |
InChI Key |
VTNQQMRZOZORJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2(CC2)CBr |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane typically involves the bromination of cyclopropylmethyl or related alcohol precursors, followed by attachment to the cyclopentane ring, or direct functionalization of a cyclopentane derivative bearing a cyclopropylmethyl substituent. The key step is the selective introduction of the bromomethyl group under conditions that avoid ring opening or side reactions due to the strain in the cyclopropyl ring.
Bromination of Cyclopropylmethanol Derivatives
A well-documented approach to preparing bromomethylcyclopropane derivatives involves the bromination of cyclopropylmethanol or its analogs using a combination of triarylphosphites and bromine in polar aprotic solvents. This method is notable for its high selectivity and yields, as well as the ability to produce high-purity products suitable for industrial-scale synthesis.
Triarylphosphite-Mediated Bromination
- Reagents: Triphenylphosphite or other triarylphosphites, bromine, and polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.
- Conditions: The triarylphosphite is solubilized in the solvent at temperatures below 15 °C. Bromine is added slowly while maintaining the temperature to prevent side reactions. After the initial reaction, the temperature is further lowered to below 0 °C before adding cyclopropylmethanol.
- Mechanism: The triarylphosphite reacts with bromine to form an oxyphosphonium intermediate, which facilitates the substitution of the hydroxyl group in cyclopropylmethanol with a bromine atom, yielding bromomethylcyclopropane.
- Advantages: This method minimizes by-products such as bromoalkenes, which are difficult to separate due to similar boiling points, and allows for high purity (above 97%) and good yields (~77.5%).
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Triarylphosphite amount | 0.9 to 2 equivalents | Triphenylphosphite preferred for solubility and reactivity |
| Bromine amount | 1 to 1.3 equivalents | Slight excess to ensure complete reaction |
| Solvent volume | 4 to 8 volumes | Polar aprotic solvents like DMF, DMSO, or sulfolane |
| Temperature (initial) | < 15 °C | Controls reaction rate and limits side reactions |
| Temperature (post-bromination) | < 0 °C (preferably -10 to -5 °C) | Ensures controlled addition of cyclopropylmethanol and limits ring-opening side reactions |
| Reaction time | Several hours (e.g., 4 hours for bromine addition) | Slow addition of bromine critical for selectivity |
Attachment to Cyclopentane Ring
The final compound, ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane , can be synthesized by introducing the bromomethylcyclopropylmethyl group onto a cyclopentane scaffold. While detailed stepwise procedures are less documented, the following approaches are generally applicable:
- Nucleophilic substitution: Using a cyclopropylmethyl bromide intermediate to alkylate a cyclopentane derivative bearing a suitable nucleophile.
- Etherification or related coupling: Formation of an ether or other linkage between a cyclopropylmethanol derivative and a cyclopentane functional group, followed by bromination at the methyl position.
Optimization of these steps may involve advanced techniques such as continuous flow reactors to improve control over reaction parameters and purification methods like distillation and recrystallization to enhance product purity.
Comparative Data Table of Bromination Methods for Cyclopropylmethyl Derivatives
| Method | Reagents & Solvents | Temperature Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Triphenylphosphine + Br2 in N-methylacetamide | Triphenylphosphine, bromine, N-methylacetamide | Room temp to -10 °C | 77.5 | >97 | Classic method with good yield and purity; 0.6% open-chain halogenoalkanes by-product |
| Triarylphosphite + Br2 in DMF/DMSO/Sulfolane | Triphenylphosphite, bromine, DMF/DMSO/sulfolane | <15 °C initial, then <0 °C | High | High | Industrially scalable; minimizes impurities; improved solubility of phosphite in polar solvents |
| Dimethylbromosulfonium bromide | Dimethylbromosulfonium bromide | Variable | Moderate | Moderate | Produces more by-products; less selective |
| Tribromophosphine bromination | Tribromophosphine, bromine | Variable | Low | Low | Older method; significant impurities |
Research Findings and Notes
- The use of triarylphosphites, especially triphenylphosphite, in combination with bromine and polar aprotic solvents represents a significant advancement in the synthesis of bromomethylcyclopropane derivatives due to enhanced solubility and reactivity, enabling higher concentrations and better yields.
- Controlling reaction temperature is critical to prevent the exothermic ring-opening side reactions typical of strained cyclopropyl rings.
- Purification often involves distillation under reduced pressure and recrystallization to achieve high purity suitable for further synthetic applications.
- The bromomethylcyclopropane intermediates are typically used in the final steps of synthesis to avoid degradation of the strained ring during earlier synthetic transformations.
Chemical Reactions Analysis
Types of Reactions
([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or other functional groups present.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Chemistry
In chemistry, ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s derivatives have shown potential in biological systems, including antibacterial and antiviral activities. Research is ongoing to explore its use in drug development and enzyme inhibition studies .
Industry
In the industrial sector, ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the alteration of molecular pathways. The cyclopropyl ring’s strain energy can also influence the reactivity and stability of the compound in various reactions .
Comparison with Similar Compounds
1-Bromopentane (CAS 110-53-2)
Structural Differences :
- 1-Bromopentane : Linear primary alkyl bromide (C₅H₁₁Br).
- Target Compound : Bicyclic structure with bromine on a cyclopropane-attached methyl group.
Reactivity :
Physical Properties :
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane (CAS 2091636-18-7)
Structural Differences :
- Trifluoromethyl Compound : Cyclopentane with bromomethyl and trifluoromethyl groups (C₇H₁₀BrF₃).
- Target Compound : Cyclopropane introduces ring strain; lacks fluorine substituents.
Electronic Effects :
Physical Properties :
1-Methylcyclopentanol (CAS 1462-03-9)
Functional Group Contrast :
- 1-Methylcyclopentanol: Cyclic alcohol (C₆H₁₂O).
- Target Compound : Brominated bicyclic hydrocarbon.
Reactivity and Solubility :
- 1-Methylcyclopentanol participates in alcohol-specific reactions (e.g., oxidation, esterification) .
- The target’s bromine makes it hydrophobic and reactive in alkylation.
Physical Properties :
| Property | 1-Methylcyclopentanol | Target Compound (Inferred) |
|---|---|---|
| Molecular Formula | C₆H₁₂O | C₉H₁₄Br |
| Molecular Weight | 100.16 g/mol | ~202.11 g/mol |
| Boiling Point | ~160°C | Higher (nonpolar structure) |
Research Findings and Key Insights
- Reactivity Hierarchy : The target compound’s cyclopropane ring likely enhances reactivity compared to cyclopentane derivatives. For example, ring-opening reactions may proceed faster than in 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane .
- Thermodynamic Stability : The trifluoromethyl group in the cyclopentane derivative stabilizes the molecule via electron withdrawal, whereas the target’s cyclopropane introduces destabilizing strain .
- Synthetic Utility : Brominated compounds like the target and 1-Bromopentane serve as alkylation agents, but steric effects in the target may limit its use in SN2 pathways .
Biological Activity
The compound ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane , also referred to as 1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane, is an organic molecule characterized by a unique structural arrangement that includes a bromomethyl group attached to a cyclopropyl ring, which is further linked to a cyclopentane structure. This configuration suggests potential biological activity, although specific data on its effects remains limited.
Structural Characteristics
The molecular formula for this compound is , and it features distinct components that may influence its biological interactions:
- Bromomethyl Group : Enhances lipophilicity and may affect receptor binding.
- Cyclopropyl Structure : Potentially alters pharmacokinetics and dynamics.
The unique architecture of this compound makes it a subject of interest in medicinal chemistry and related fields.
Potential Biological Interactions
Table 1: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cyclopropylmethylcyclopentane | Lacks the bromomethyl group | Less reactive due to absence of bromine |
| 1-Bromo-1-methylcyclopentane | Similar structure but lacks cyclopropyl | Different reactivity and biological activity |
| Cyclopropylmethyl bromide | Contains bromomethyl but lacks cyclopentane | Different chemical properties due to ring structure |
Synthesis Methods
The synthesis of ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane typically involves the bromination of cyclopropylmethylcyclopentane. Common methods include:
- Electrophilic Bromination : Utilizing molecular bromine in an organic solvent.
- Continuous Flow Reactors : Employed for enhanced efficiency and scalability in industrial settings.
These methods allow for the formation of derivatives that could enhance understanding of the compound's reactivity and potential applications.
Case Studies and Research Findings
Research on structurally similar compounds indicates that the presence of halogens, particularly bromine, can significantly influence biological activity. For instance:
- Bromo Compounds in Organic Synthesis : Brominated compounds are frequently used as intermediates in organic synthesis due to their reactivity .
- Binding Studies : Systematic binding studies have shown that cycloalkyl groups can affect the affinity of compounds for carbohydrate receptors, suggesting a similar potential for ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane .
Further investigation into the interactions between this compound and specific biological targets is essential to elucidate its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
